

# An In-depth Technical Guide on N-(5-Hydroxypyridin-2-yl)acetamide

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## Compound of Interest

Compound Name: *N*-(5-Hydroxypyridin-2-yl)acetamide

Cat. No.: B134175

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## Introduction

**N-(5-Hydroxypyridin-2-yl)acetamide** is a pyridin-2-yl acetamide derivative. This class of compounds has garnered interest in medicinal chemistry due to their potential as modulators of inflammatory pathways. This technical guide provides a comprehensive overview of **N-(5-Hydroxypyridin-2-yl)acetamide**, including its chemical properties, potential biological activities, and the signaling pathways it may influence. The information presented herein is intended to support further research and drug development efforts.

## IUPAC Name and Chemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **N-(5-hydroxypyridin-2-yl)acetamide**.

## Physicochemical Data

A summary of the key physicochemical properties for **N-(5-Hydroxypyridin-2-yl)acetamide** is provided in Table 1. This data is crucial for its handling, formulation, and in silico modeling.

| Property                                   | Value   | Source          |
|--|---|-----------------|
| Molecular Formula                          | C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> | ChemScene[1]    |
| Molecular Weight                           | 152.15 g/mol  | ChemScene[1]    |
| CAS Number                                 | 159183-89-8   | ChemUniverse[2] |
| Topological Polar Surface Area (TPSA)      | 62.22 Å <sup>2</sup>  | ChemScene[1]    |
| logP (octanol-water partition coefficient) | 0.7456  | ChemScene[1]    |
| Hydrogen Bond Donors                       | 2   | ChemScene[1]    |
| Hydrogen Bond Acceptors                    | 3   | ChemScene[1]    |
| Rotatable Bonds                            | 1   | ChemScene[1]    |

## Potential Biological Activity and Mechanism of Action

While specific biological data for **N-(5-Hydroxypyridin-2-yl)acetamide** is limited in publicly available literature, a closely related analogue, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, has been studied for its anti-inflammatory properties. This analogue has been shown to be a dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) induced cell adhesion, suggesting its potential as a therapeutic agent for inflammatory bowel disease (IBD).[3]

Given the structural similarity, it is hypothesized that **N-(5-Hydroxypyridin-2-yl)acetamide** may exhibit a similar mechanism of action by targeting the TNF-α and IL-6 signaling pathways. These pathways are critical mediators of the inflammatory response.

## Quantitative Bioactivity Data (of Analogue)

The following table summarizes the inhibitory activity of the analogue, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (referred to as Compound 1 in the cited study), against TNF-α and IL-6 induced monocyte adhesion to colon epithelial cells.

| Compound   | Concentration | Inhibition of TNF- $\alpha$ -induced adhesion | Inhibition of IL-6-induced adhesion | Comparator   |
|--|---------------|---|-------------------------------------|--|
| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide | 1 $\mu$ M     | Similar to tofacitinib                        | Similar to tofacitinib              | Tofacitinib (1 $\mu$ M), Mesalazine (1000 $\mu$ M) |

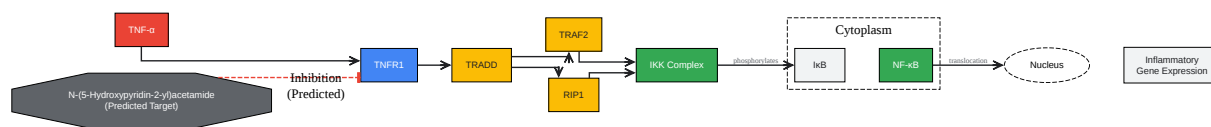
Data extracted from a study on a trimethylated analogue of **N-(5-Hydroxypyridin-2-yl)acetamide**.<sup>[3]</sup>

## Signaling Pathways

Based on the activity of its analogue, **N-(5-Hydroxypyridin-2-yl)acetamide** is predicted to modulate the TNF- $\alpha$  and IL-6 signaling cascades.

### TNF- $\alpha$ Signaling Pathway

Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) is a pro-inflammatory cytokine that binds to its receptors, TNFR1 and TNFR2, initiating a cascade of intracellular events that lead to inflammation, cell survival, or apoptosis.<sup>[4]</sup> The pathway involves the recruitment of adaptor proteins like TRADD and TRAF2, leading to the activation of downstream kinases and transcription factors such as NF- $\kappa$ B and AP-1.

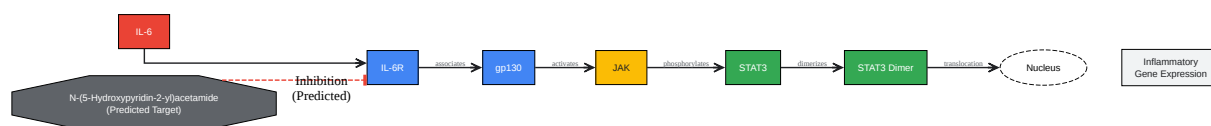


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Caption: Predicted inhibition of the TNF- $\alpha$  signaling pathway.

## IL-6 Signaling Pathway

Interleukin-6 (IL-6) is another key cytokine in the inflammatory response. It signals through a receptor complex consisting of the IL-6 receptor (IL-6R) and gp130. This leads to the activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which upregulates the expression of genes involved in inflammation and cell proliferation.[5]



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Caption: Predicted inhibition of the IL-6 signaling pathway.

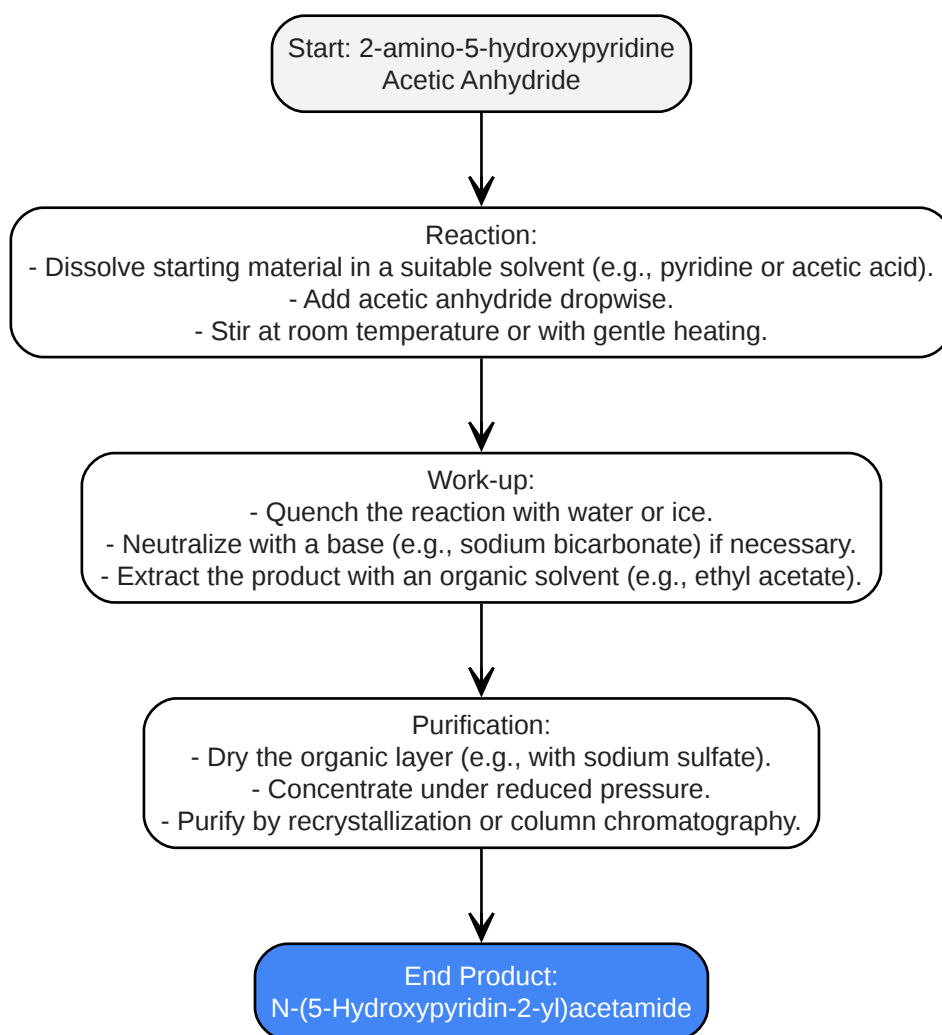
## Experimental Protocols

The following are generalized protocols for the synthesis of **N-(5-Hydroxypyridin-2-yl)acetamide** and for assessing its biological activity based on standard laboratory procedures and the methodologies used for its analogue.

### Synthesis of N-(5-Hydroxypyridin-2-yl)acetamide

This protocol describes a general method for the N-acetylation of 2-amino-5-hydroxypyridine.

Workflow Diagram:



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Caption: General workflow for the synthesis of the target compound.

#### Detailed Steps:

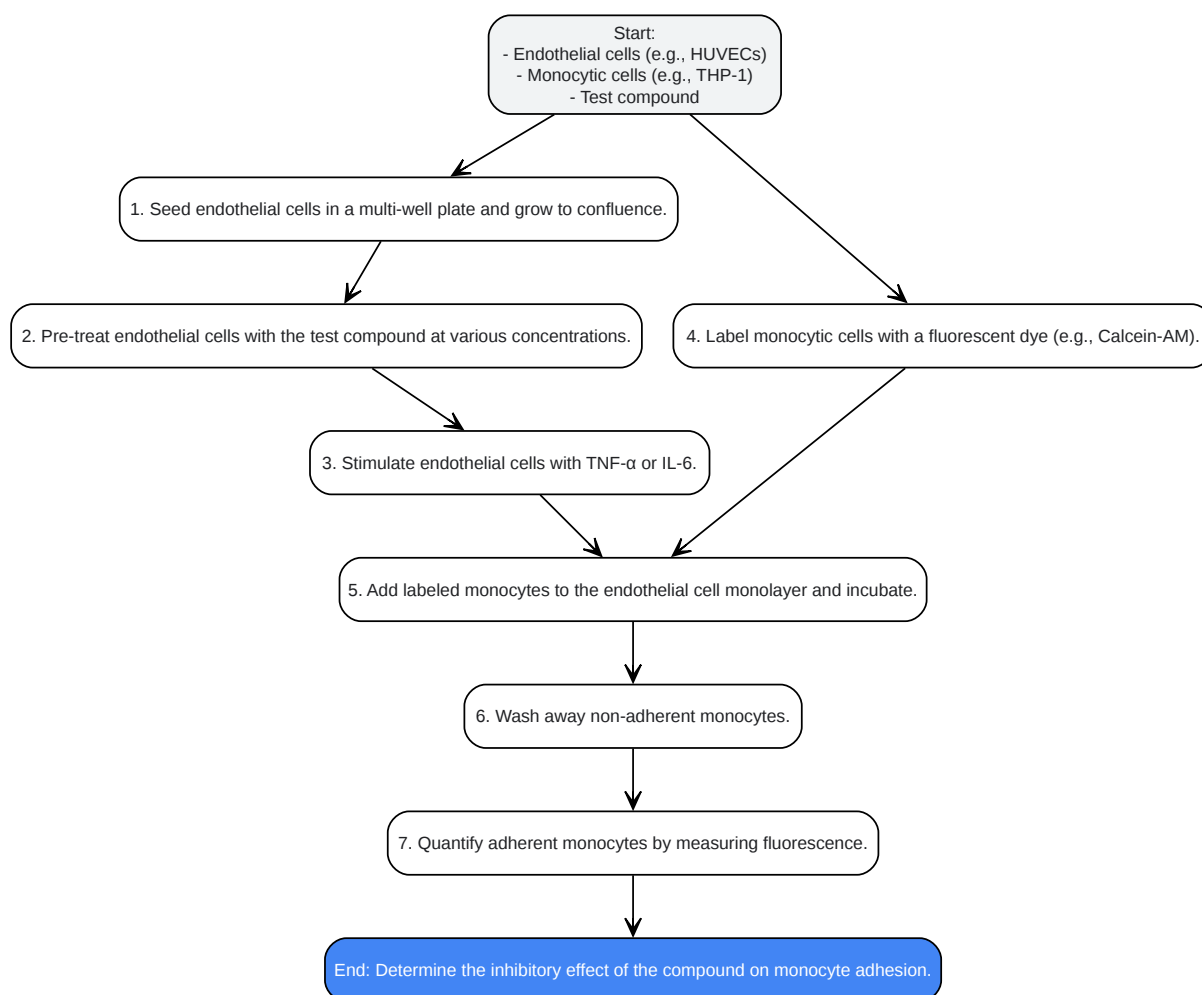
- **Reaction Setup:** In a round-bottom flask, dissolve 2-amino-5-hydroxypyridine in a suitable solvent such as pyridine or glacial acetic acid.
- **Acetylation:** Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).

- Work-up: Once the reaction is complete, pour the mixture into cold water or onto crushed ice to precipitate the product.
- Isolation: Collect the solid product by filtration and wash with cold water.
- Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **N-(5-Hydroxypyridin-2-yl)acetamide**.

## Monocyte Adhesion Assay

This protocol is designed to assess the inhibitory effect of **N-(5-Hydroxypyridin-2-yl)acetamide** on cytokine-induced monocyte adhesion to endothelial cells.

Workflow Diagram:



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Caption: Workflow for the monocyte adhesion assay.

Detailed Steps:

- **Cell Culture:** Culture human umbilical vein endothelial cells (HUVECs) to confluence in 96-well plates.
- **Compound Treatment:** Pre-incubate the HUVEC monolayers with varying concentrations of **N-(5-Hydroxypyridin-2-yl)acetamide** for 1 hour.
- **Cytokine Stimulation:** Stimulate the HUVECs with recombinant human TNF- $\alpha$  (10 ng/mL) or IL-6 (10 ng/mL) for 4-6 hours.
- **Monocyte Labeling:** Label a suspension of THP-1 monocytic cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.
- **Co-culture:** Add the fluorescently labeled THP-1 cells to the HUVEC monolayers and incubate for 30-60 minutes.
- **Washing:** Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent THP-1 cells.
- **Quantification:** Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity is proportional to the number of adherent monocytes.
- **Data Analysis:** Calculate the percentage of inhibition of monocyte adhesion for each concentration of the test compound compared to the cytokine-stimulated control.

## Conclusion

**N-(5-Hydroxypyridin-2-yl)acetamide** represents a promising scaffold for the development of novel anti-inflammatory agents. Based on the activity of a close structural analogue, it is hypothesized to exert its effects through the dual inhibition of TNF- $\alpha$  and IL-6 signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on confirming its mechanism of action, determining its in vitro and in vivo efficacy, and evaluating its pharmacokinetic and toxicological profiles.

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide on N-(5-Hydroxypyridin-2-yl)acetamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134175#n-5-hydroxypyridin-2-yl-acetamide-iupac-name]

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